molecular formula C12H10ClNO2 B14047601 Ethyl 1-chloroisoquinoline-4-carboxylate CAS No. 65920-39-0

Ethyl 1-chloroisoquinoline-4-carboxylate

Cat. No.: B14047601
CAS No.: 65920-39-0
M. Wt: 235.66 g/mol
InChI Key: OCIKYDLBADMNBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-chloroisoquinoline-4-carboxylate typically involves the reaction of isoquinoline derivatives with ethyl chloroformate under specific conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-chloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted isoquinoline derivatives.

    Oxidation: Oxidized isoquinoline compounds.

    Reduction: Reduced isoquinoline derivatives.

    Hydrolysis: Isoquinoline-4-carboxylic acid

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1-chloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a precursor to bioactive molecules that interact with enzymes or receptors in biological systems. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 1-chloroisoquinoline-4-carboxylate can be compared with other isoquinoline derivatives such as:

  • Ethyl 1-bromoisoquinoline-4-carboxylate
  • Ethyl 1-fluoroisoquinoline-4-carboxylate
  • Ethyl 1-iodoisoquinoline-4-carboxylate

These compounds share similar structures but differ in the halogen atom attached to the isoquinoline ring. The uniqueness of this compound lies in its specific reactivity and the types of derivatives it can form .

Properties

CAS No.

65920-39-0

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

ethyl 1-chloroisoquinoline-4-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-7-14-11(13)9-6-4-3-5-8(9)10/h3-7H,2H2,1H3

InChI Key

OCIKYDLBADMNBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C2=CC=CC=C21)Cl

Origin of Product

United States

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